m-Trifluoromethyl benzaldoxime-sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Trifluoromethyl benzaldoxime-sodium salt: is an organic compound with the molecular formula C8H5F3NNaO It is a derivative of benzaldoxime, where a trifluoromethyl group is attached to the benzene ring, and the oxime group is converted to its sodium salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of m-Trifluoromethyl benzaldoxime-sodium salt typically involves the reaction of m-trifluoromethyl benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds at room temperature in a solvent like methanol, yielding the oxime derivative. The oxime is then converted to its sodium salt form by reacting with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: m-Trifluoromethyl benzaldoxime-sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under mild conditions.
Major Products:
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldoxime derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: m-Trifluoromethyl benzaldoxime-sodium salt is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. The trifluoromethyl group can enhance binding affinity and selectivity towards biological targets .
Medicine: Its derivatives are investigated for their pharmacological activities, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of m-Trifluoromethyl benzaldoxime-sodium salt involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The oxime group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Vergleich Mit ähnlichen Verbindungen
Benzaldoxime: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
p-Trifluoromethyl benzaldoxime-sodium salt: Similar structure but with the trifluoromethyl group in the para position, leading to different steric and electronic effects.
Uniqueness: m-Trifluoromethyl benzaldoxime-sodium salt is unique due to the presence of the trifluoromethyl group in the meta position, which imparts distinct chemical and physical properties. This positioning affects the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
73664-61-6 |
---|---|
Molekularformel |
C8H5F3NNaO |
Molekulargewicht |
211.12 g/mol |
IUPAC-Name |
sodium;(Z)-N-oxido-1-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C8H6F3NO.Na/c9-8(10,11)7-3-1-2-6(4-7)5-12-13;/h1-5,13H;/q;+1/p-1/b12-5-; |
InChI-Schlüssel |
OEQBQBGFEMYPCR-UHPXVVQNSA-M |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=N\[O-].[Na+] |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=N[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.